molecular formula C17H18N4O5S2 B2646082 2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 893373-85-8

2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2646082
CAS RN: 893373-85-8
M. Wt: 422.47
InChI Key: VPYURDIWEFBYSX-UHFFFAOYSA-N
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Description

The compound “2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Synthesis of 2’-O-Methyl and 2’-O-(2-Methoxyethyl)-RNA

The compound has been used in the synthesis of 2’-O-methyl-RNA (2’OMe RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers . This process involves a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase . The synthesis of these 2’-modified RNA oligomers is of interest in nucleic-acid-based drug development .

Antisense Applications

2’-O-(2-Methoxyethyl)-RNA (MOE-RNA), which can be synthesized using this compound, is a nucleic acid analog with promising features for antisense applications . Compared with phosphorothioate DNA (PS-DNA), the MOE modification offers improved nuclease resistance, enhanced RNA affinity, improved cellular uptake and intestinal absorption, reduced toxicity and immune stimulation .

Synthesis of Pyrimidine Hybrids

The compound has been used as a precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids . The tandem protocol involved the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines . These pyrimidine hybrids have shown potential in various biological and pharmacological applications .

Allele-Specific Cleavage of Oncogenic mRNAs

The synthesis of 2’OMe-RNA using this compound has enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs .

High Affinity Aptamers

The compound has been used in the elaboration of mixed 2’OMe-/MOE-RNA aptamers with high affinity for vascular endothelial growth factor . These aptamers could be used in targeted therapies for diseases like cancer .

Directed Evolution and Nanotechnology

The ability to synthesize 2’-modified RNAs using this compound opens up these RNAs for a wider exploration in directed evolution and nanotechnology . This could lead to the development of new materials and technologies with a wide range of applications .

Future Directions

Thioxopyrimidines and their condensed analogs have shown diverse biological activities, indicating their potential in creating physiologically active molecules . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in this area . Therefore, there is a need to develop new effective methods for their synthesis .

properties

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S2/c1-26-8-7-20-16(23)15-13(6-9-27-15)19-17(20)28-10-14(22)18-11-2-4-12(5-3-11)21(24)25/h2-5H,6-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYURDIWEFBYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide

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